molecular formula C18H23Cl2N3O2 B1396423 N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257853-00-1

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No. B1396423
M. Wt: 384.3 g/mol
InChI Key: JUFGATHGCMHFBC-UHFFFAOYSA-N
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Description

“N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride” is a chemical compound with the molecular formula C18H23Cl2N3O2 . It is part of a broader class of pyrazole derivatives known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-aminodiphenyl ester with acrylic, methacrylic, crotonic, and itaconic acids to synthesize N-substituted β-alanines . These compounds undergo ring closure to form derivatives of dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of “N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride” can be determined using spectroscopic methods like IR, NMR, and X-ray crystallography . These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior.


Chemical Reactions Analysis

Pyrazole derivatives, including compounds similar to “N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride”, undergo various chemical reactions, including coupling reactions and condensation reactions . These reactions reveal the compounds’ reactivity and functional group transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride” include its molecular weight, which is 384.300 Da . More detailed properties such as boiling point, vapor pressure, and solubility are not available in the search results.

Scientific Research Applications

New Manufacturing Procedures

  • A study detailed a new procedure for manufacturing cetirizine dihydrochloride, which involves the intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride (Reiter et al., 2012).

Synthesis and Pharmacological Evaluation

  • Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities (Kumar et al., 2017).

Anti-Bone Cancer Activity

  • A heterocyclic compound incorporating a similar piperazine structure demonstrated in vitro anticancer activities against human bone cancer cell lines (Lv et al., 2019).

Spectroscopic Studies

  • NMR studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt provided complete NMR assignments using various techniques (Qin et al., 2005).

Characterization of Potential Pesticides

  • N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, were characterized by X-ray powder diffraction (Olszewska et al., 2011).

Anti-Arrhythmic and Hypotensive Properties

  • Xanthone derivatives containing piperazine moieties showed significant anti-arrhythmic activity and hypotensive activity in pharmacological studies (Marona et al., 2008).

CNS Agents

  • Synthesis and pharmacological evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS agents revealed potent anxiolytic and skeletal muscle relaxant activity (Verma et al., 2017).

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.2ClH/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16;;/h1-9,19H,10-14H2,(H,20,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFGATHGCMHFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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